5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse biological activities, affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (24721) and melting point (103-104°C), suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde are not fully understood yet. It is known that furan derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific functional groups present in the compound, including the methoxy, nitro, and aldehyde groups .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHUPCUZFVRRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351058 | |
Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299202-82-7 | |
Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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